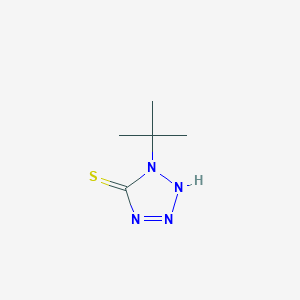

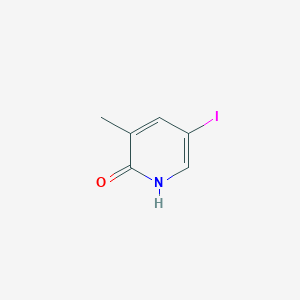

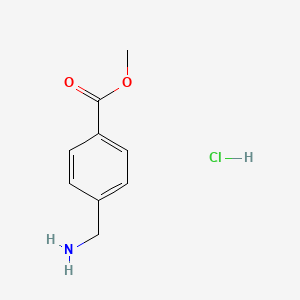

![molecular formula C12H14O3 B1301605 [(7-Methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetic acid CAS No. 302901-39-9](/img/structure/B1301605.png)

[(7-Methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

[(7-Methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetic acid is a compound that is structurally related to a class of biologically active molecules. While the specific compound is not directly studied in the provided papers, related compounds with similar indanyl or indenyl moieties have been investigated for various applications, including as antimicrobial agents, diuretic-antihypertensive agents, and saluretic-uricosuric agents .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions starting from various esters or diketones. For example, the synthesis of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide derivatives involves the reaction of an ethyl ester with hydrazine hydrate, followed by the synthesis of several series of new compounds through reactions with different reagents . Another method for synthesizing N-substituted indol-3-ylacetic acids includes alkylation of cyclic 1,3-diketones followed by cyclization with primary amines and subsequent acid hydrolysis . These methods provide insights into potential synthetic routes that could be adapted for the synthesis of [(7-Methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetic acid.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as X-ray diffraction and quantum chemical calculations. For instance, the charge density and molecular dynamics of (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid were studied to understand the effects of intermolecular interactions, such as hydrogen bonding, on the molecule's properties . These analyses are crucial for understanding the behavior of the compound in various environments and can be applied to the analysis of [(7-Methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetic acid.

Chemical Reactions Analysis

The chemical reactivity of related compounds has been explored in the context of their potential biological applications. For example, the antimicrobial activity of various derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide was investigated, which involved the synthesis of Schiff's bases and other derivatives . Additionally, the gas chromatographic determination of indanyloxyacetic acids in biological fluids after conversion to methyl esters suggests that esterification is a common reaction for these types of compounds . These studies provide a foundation for understanding the chemical reactions that [(7-Methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetic acid may undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using various analytical techniques. Gas-liquid chromatography (GLC) and mass spectrometry have been employed to analyze commercial formulations of phenoxyacetic acids and to quantify related compounds . The sensitivity and specificity of these methods are crucial for detecting and quantifying the compounds in complex mixtures, such as biological fluids. These analytical techniques could be adapted to study the physical and chemical properties of [(7-Methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetic acid.

Scientific Research Applications

Advanced Oxidation Processes

Advanced oxidation processes (AOPs) are utilized for the degradation of acetaminophen (ACT) in aqueous mediums, which can be analogous to potential applications of related organic compounds for environmental detoxification. By generating different by-products, AOPs demonstrate the transformation capabilities of organic molecules through oxidation. This research is vital for environmental chemistry, offering a foundation for developing methods to mitigate water pollution from pharmaceutical residues (Qutob et al., 2022).

Cellular Impact of Acetic Acid

The impact of acetic acid on yeast cells highlights the broader biological and microbiological effects of organic acids, which could extend to the research applications of similar compounds. Understanding these effects is crucial for both biotechnology and biomedicine, offering insights into how organic acids interact with and influence cellular functions (Chaves et al., 2021).

Role in Fermentation and Food Industry

The role of acetic acid bacteria in vinegar and fermented beverages underscores the significance of organic acids in the food industry. This research area can provide a framework for exploring the applications of “[(7-Methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetic acid” in food preservation, fermentation processes, and possibly in producing new food flavors or additives (Lynch et al., 2019).

Heavy Metal Phytoextraction

The use of organic acids in enhancing the phytoextraction of heavy metals from contaminated soils represents an application area for related compounds in environmental remediation. By facilitating the mobilization and uptake of metals by plants, research in this area provides a pathway for the remediation of soil and water bodies contaminated with heavy metals, showcasing the environmental applications of organic molecules (Tauqeer et al., 2017).

Pyrolysis of Polysaccharides

Research on the pyrolysis of polysaccharides and the formation of by-products such as acetic acid offers insights into the thermal degradation of organic compounds. This area of study is relevant for understanding the thermal stability and decomposition pathways of complex organic molecules, which is essential for applications in biofuel production and material science (Ponder & Richards, 2010).

Mechanism of Action

The pharmacokinetics of a compound generally involves its absorption, distribution, metabolism, and excretion (ADME). These properties can greatly impact a compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

The action environment of a compound can be influenced by various factors, including pH, temperature, presence of other compounds, and specific characteristics of the biological system where the compound is present. These factors can affect the compound’s stability, solubility, and interaction with its target .

properties

IUPAC Name |

2-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-8-5-6-11(15-7-12(13)14)10-4-2-3-9(8)10/h5-6H,2-4,7H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUNZZYNTGVVABF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CCCC2=C(C=C1)OCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40371680 |

Source

|

| Record name | [(7-Methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(7-Methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetic acid | |

CAS RN |

302901-39-9 |

Source

|

| Record name | [(7-Methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

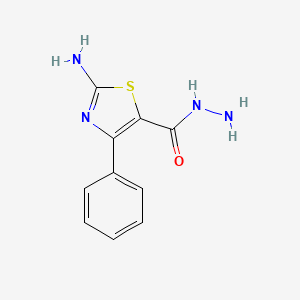

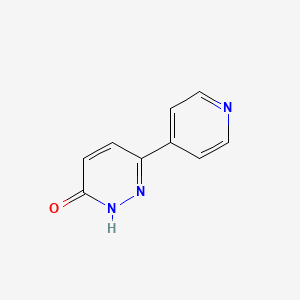

![2-[(E)-(4-nitrophenyl)methylidene]-N-(4-pyridinyl)-1-hydrazinecarboxamide](/img/structure/B1301526.png)

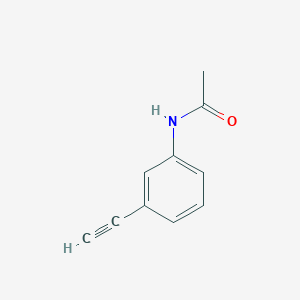

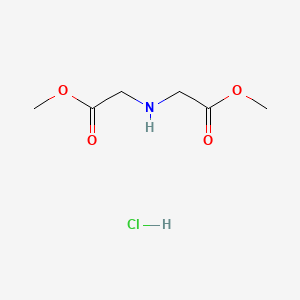

![2-[(E)-(3-methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)methylidene]-1-hydrazinecarbothioamide](/img/structure/B1301530.png)

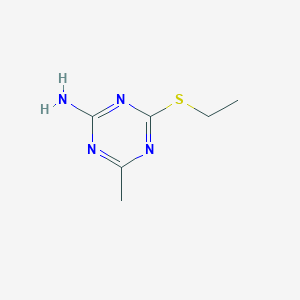

![3-[(Z)-(5-chloro-2-hydroxyphenyl)methylidene]-6-(trifluoromethyl)-1H-indol-2-one](/img/structure/B1301543.png)

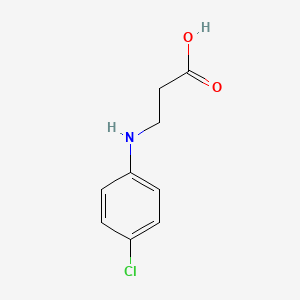

![Ethyl 2-[(2-chlorobenzoyl)amino]acetate](/img/structure/B1301574.png)